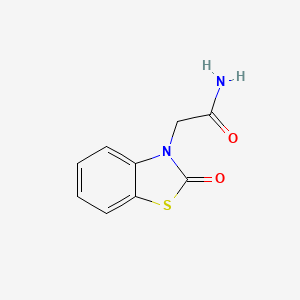
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of organic molecules that typically involve complex synthesis procedures and have a variety of applications, including pharmacological interests. While the exact compound is not directly mentioned in available literature, insights can be drawn from related compounds, particularly those involving methoxyphenyl and piperidine functionalities.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step chemical reactions, starting from readily available chemicals to yield the desired complex structures. For example, compounds with piperidinium hydrochloride motifs have been synthesized through reactions involving substituted groups on the carbon atom bearing the hydroxy group, demonstrating the versatility in functional group manipulation (Yang et al., 2009).
Molecular Structure Analysis
Molecular structure characterization of these compounds is typically achieved using techniques like NMR, MS, IR, and X-ray crystallography. Such studies reveal detailed insights into the molecular geometry, stereochemistry, and intermolecular interactions, critical for understanding the compound's chemical behavior and potential bioactivity. The structure of related compounds has been elucidated to show how intermolecular hydrogen bonds and molecular conformations are influenced by specific functional groups (Khan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include substitutions, additions, and cyclization reactions, reflecting the compound's reactivity. For instance, reactions with aliphatic amines leading to products with changed functionalities indicate the reactive nature of methoxybenzylideneiminium salts (Blokhin et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal in understanding the compound's suitability for various applications. These properties are influenced by molecular structure and intermolecular forces. For compounds with piperidine and methoxyphenyl groups, crystallization and solubility behaviors have been studied to understand their physical characteristics better (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different conditions, and potential biological activities, are essential for determining the compound's applications. Studies on similar compounds have explored their potential bioactivities, such as anti-leukemia activity, based on their chemical structures (Yang et al., 2009).
Zukünftige Richtungen
Chromones and pyrazoles, which have structures similar to this compound, are important classes of biologically active compounds. They have been extensively used as versatile building blocks in organic synthesis . Therefore, this compound could potentially be used in the development of new bioactive compounds.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)5-4-13(11)10-16-8-6-14(17)7-9-16/h4-5,14,17H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYSOZRMSYRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259167 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)
![8-(3-ethoxypropanoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629732.png)
![ethyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5629741.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5629749.png)
![[3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629757.png)
![N'-[(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5629764.png)


![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)

![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)